molecular formula C7H4BrNO3 B3260614 2-Bromo-4h-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-11-3

2-Bromo-4h-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B3260614
M. Wt: 230.02 g/mol
InChI Key: WZMNTSZIYSQDAN-UHFFFAOYSA-N
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Patent
US06399601B1

Procedure details

2-Bromo-4H-furo[3,2-b]pyrrole-carboxylic acid ethyl ester (Krutosikova, A.; Kovac, J.; Dandarova, M.; Lesko, J.; Ferik, S., Collect Czech. Chem. Commun., 46: 2564-2573 (1981)) was hydrolyzed according to Procedure E (4 equiv 2 N NaOH, ethanol; reflux 5h, room temperature overnight; after concentration to remove ethanol, residue partitioned between ethyl acetate and 2 N HCl; combined organic phases dried over Na2SO4; no purification). 1H NMR (DMSO-d6) δ 12.47 (br s, 1H), 11.67 (s, 1H), 6.76 (d, J=0.8 Hz, 1H), 6.67 (t, J=0.8Hz, 1H).
Name
2-Bromo-4H-furo[3,2-b]pyrrole-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([C:6]1([Br:14])[O:13][C:12]2[CH:11]=[CH:10][NH:9][C:8]=2[CH2:7]1)=O)C.[OH-:15].[Na+].[CH2:17]([OH:19])C>>[Br:14][C:6]1[O:13][C:12]2[CH:11]=[C:10]([C:17]([OH:19])=[O:15])[NH:9][C:8]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-Bromo-4H-furo[3,2-b]pyrrole-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CC=2NC=CC2O1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, Collect Czech
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
to remove ethanol, residue
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 2 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined organic phases dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
no purification)

Outcomes

Product
Name
Type
Smiles
BrC1=CC=2NC(=CC2O1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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